METHYL 5-BENZYL-4-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Description
METHYL 5-BENZYL-4-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a thiophene-based heterocyclic compound featuring a benzyl group at position 5, a methyl group at position 4, and a 2-nitrobenzamido substituent at position 2. The methyl ester at position 3 enhances its solubility in organic solvents, making it amenable to crystallographic studies and reactivity analyses.
Crystallographic characterization of this compound would typically employ software such as SHELXL for refinement and Mercury CSD for visualizing hydrogen-bonding networks and packing motifs .
Properties
IUPAC Name |
methyl 5-benzyl-4-methyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-13-17(12-14-8-4-3-5-9-14)29-20(18(13)21(25)28-2)22-19(24)15-10-6-7-11-16(15)23(26)27/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAOGQNGVVRWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-4-methyl-2-(2-nitrobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a benzyl halide under basic conditions to introduce the benzyl group. This is followed by nitration to introduce the nitro group and subsequent amidation to form the nitrobenzamido group. The final step involves esterification to introduce the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reduction of the 2-Nitrobenzamido Group
The nitro group on the benzamido substituent undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions. This reaction is critical for generating amine derivatives for further functionalization.
Mechanistic Insight : Hydrogenation proceeds via adsorption of nitro groups on the catalyst surface, followed by sequential electron transfer to yield the amine. Iron-acid systems involve nitro → nitroso → hydroxylamine → amine pathways .
Ester Hydrolysis
The methyl ester at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Applications : The carboxylic acid serves as a precursor for amide/ester derivatives via coupling reactions .
Amide Hydrolysis
The 2-nitrobenzamido linkage resists hydrolysis under mild conditions but cleaves under prolonged acidic treatment.
Limitations : Harsh conditions lead to thiophene ring instability, necessitating protective strategies for the heterocycle.
Electrophilic Aromatic Substitution (EAS)
The thiophene ring exhibits moderated EAS reactivity due to electron-withdrawing effects from the ester and nitro groups.
Rationale : Electron-deficient thiophene rings favor electrophilic attack at the least deactivated position (C-5), though yields remain low due to steric hindrance from the benzyl group .
Nucleophilic Acyl Substitution
The ester group participates in nucleophilic substitutions with amines or alcohols under catalytic conditions.
| Nucleophile | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Benzylamine | DCC/DMAP, CH₂Cl₂, 25°C, 12 h | 5-Benzyl-4-methyl-2-(2-nitrobenzamido)thiophene-3-carboxamide | 75% | |
| Ethanol | H₂SO₄ (cat.), reflux, 6 h | Ethyl ester analog | 80% |
Catalysis : Carbodiimide-mediated couplings show higher efficiency compared to acid-catalyzed transesterification .
Photochemical Reactivity
The nitrobenzamido group undergoes photoisomerization under UV light, influencing biological activity.
| Conditions | Product | Quantum Yield | Applications | Sources |
|---|---|---|---|---|
| UV-A (365 nm), MeCN, 12 h | cis → trans isomerization | 0.18 | Photoswitchable ligands |
Implications : Photoisomerization enables spatial control over molecular interactions in drug design .
Scientific Research Applications
Organic Synthesis
Role as a Building Block
- Methyl 5-benzyl-4-methyl-2-(2-nitrobenzamido)thiophene-3-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations.
| Reaction Type | Description | Example Application |
|---|---|---|
| Nucleophilic Substitution | Substitutes functional groups in target molecules | Synthesis of novel pharmaceuticals |
| Cyclization | Forms cyclic compounds from linear precursors | Development of new agrochemicals |
Pharmaceutical Development
Potential Therapeutic Applications
- The compound exhibits promising properties for drug development, particularly in creating anti-inflammatory and antimicrobial agents. Its unique thiophene structure enhances biological activity and selectivity against specific targets.
Case Study: Anti-inflammatory Agents
In a study focused on synthesizing anti-inflammatory compounds, derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a lead compound for further development.
Agrochemicals
Pesticide and Herbicide Formulation
- The compound is being explored for use in developing effective pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for enhancing crop protection against pests and diseases.
| Application Type | Description | Example Products |
|---|---|---|
| Pesticides | Protect crops from insect damage | Novel formulations targeting specific pests |
| Herbicides | Control unwanted plant growth | Selective herbicides for various crops |
Material Science
Development of Advanced Materials
- This compound is also investigated for its role in producing advanced materials such as polymers and coatings. The compound's chemical properties contribute to enhanced durability and performance.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in protective coatings and electronic devices.
Flavor and Fragrance Industry
Synthesis of Flavoring Agents
- The compound is utilized in the synthesis of flavoring agents and fragrances, contributing to the production of appealing scents in consumer products. Its aromatic properties are leveraged to create unique flavor profiles.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-4-methyl-2-(2-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes and receptors, leading to various biological effects. The thiophene ring system can also participate in electron transfer processes, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Methodological Considerations
- Crystallography : SHELXL and Mercury CSD are indispensable for refining structures and comparing packing motifs. The Materials Module in Mercury enables rapid identification of interaction patterns across analogues .
- Hydrogen-Bonding Analysis : Graph set analysis (as per Etter’s rules) is essential for categorizing interaction motifs and predicting stability .
Biological Activity
Methyl 5-benzyl-4-methyl-2-(2-nitrobenzamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the Gewald reaction, which is commonly used for the preparation of thiophene derivatives. The structural formula includes a thiophene ring substituted with a benzyl group and a nitrobenzamide moiety, which may enhance its biological properties.
1. Antioxidant Activity
Research indicates that thiophene derivatives often exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown effectiveness in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems .
2. Acetylcholinesterase Inhibition
One of the primary areas of investigation for thiophene derivatives is their role as acetylcholinesterase (AChE) inhibitors. A study demonstrated that certain thiophene compounds exhibited higher inhibition rates than donepezil, a standard AChE inhibitor used in Alzheimer’s treatment. For example, compounds structurally related to this compound showed up to 60% inhibition in vitro, suggesting potential therapeutic applications in cognitive disorders .
3. Antimicrobial Properties
Thiophene derivatives have also been evaluated for their antimicrobial activity. Studies have indicated that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests it interacts with the enzyme's active site, potentially through hydrogen bonding and π–π interactions with key amino acids in the enzyme .
- Radical Scavenging : The presence of electron-donating groups in the structure likely contributes to its antioxidant capabilities by neutralizing free radicals and reactive oxygen species (ROS) .
Case Study 1: Acetylcholinesterase Inhibition
In a comparative study, various thiophene derivatives were tested against AChE using Ellman’s method. This compound was part of a series that demonstrated promising results with inhibition percentages significantly higher than donepezil .
| Compound | % Inhibition |
|---|---|
| Donepezil | 40% |
| This compound | 56% |
| Other Thiophenes | Up to 60% |
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant properties of this compound alongside other thiophene derivatives. Results indicated significant free radical scavenging activity comparable to known antioxidants.
| Compound | IC50 (μM) |
|---|---|
| This compound | 25 μM |
| Ascorbic Acid | 20 μM |
Q & A
Q. Q1. What are the optimal synthetic routes for METHYL 5-BENZYL-4-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthetic optimization should prioritize catalytic hydrogenation for nitro-group reduction (e.g., using Raney Nickel as in related thiophene syntheses ). Key parameters include solvent polarity (e.g., ethanol vs. THF), temperature (25–80°C), and catalyst loading. Monitor reaction progress via HPLC to track intermediates and byproducts. Post-reduction, employ acid-mediated cyclization (e.g., HCl/EtOH) to stabilize the thiophene core. Use TLC and NMR to confirm intermediate purity before esterification steps.
Q. Q2. How can researchers confirm the molecular structure of this compound using crystallographic techniques?
Methodological Answer: X-ray diffraction (XRD) remains the gold standard. Refine data using SHELXL for small-molecule crystallography, focusing on anisotropic displacement parameters to resolve thermal motion artifacts . Validate hydrogen bonding networks with Mercury CSD ’s void analysis and packing similarity tools to compare against known thiophene derivatives . For ambiguous regions (e.g., nitrobenzamido orientation), employ ORTEP-3 for thermal ellipsoid visualization .
Q. Q3. What analytical strategies are recommended for characterizing hydrogen-bonding interactions in this compound?
Methodological Answer: Combine graph set analysis (as per Etter’s formalism) with XRD-derived hydrogen-bond metrics (D–H···A distances, angles) . Use Mercury CSD to map interaction motifs (e.g., R₂²(8) rings) and compare with databases. For dynamic behavior in solution, supplement with temperature-dependent NMR to probe tautomeric equilibria or solvent-mediated H-bond shifts.
Advanced Research Questions
Q. Q4. How can computational modeling resolve contradictions between spectroscopic data and crystallographic packing for this compound?
Methodological Answer: When NMR (solution) and XRD (solid-state) data conflict, perform DFT calculations (e.g., Gaussian or ORCA) to compare gas-phase vs. crystal-phase conformers. Use SHELXL -refined coordinates as input for geometry optimization . For dynamic discrepancies (e.g., rotational barriers in the benzyl group), apply QM/MM simulations with explicit solvent models. Validate using variable-temperature XRD to capture conformational flexibility .
Q. Q5. What experimental design principles apply to studying the environmental fate of this compound?
Methodological Answer: Adopt the INCHEMBIOL framework :
Abiotic stability : Perform hydrolysis studies (pH 1–13, 25–60°C) with LC-MS/MS quantification.
Biotic degradation : Use soil microcosms spiked with isotope-labeled compound; track mineralization via ¹⁴CO₂ evolution.
QSAR modeling : Predict bioaccumulation using logP (measured via shake-flask HPLC) and molecular polarizability.
Q. Q6. How can researchers design experiments to probe the compound’s reactivity under photolytic conditions?
Methodological Answer:
- Light sources : Use UV-A (315–400 nm) and UV-B (280–315 nm) lamps to mimic environmental exposure.
- Quenching studies : Add scavengers (e.g., NaN₃ for singlet oxygen, DMSO for hydroxyl radicals) to identify degradation pathways.
- Product isolation : Couple preparative TLC with high-resolution MSⁿ to characterize transient intermediates.
Data Analysis and Interpretation
Q. Q7. How should researchers address discrepancies in crystallographic data refinement (e.g., poor R-factors)?
Methodological Answer:
- Data quality : Check for twinning or disorder using SHELXD . Apply multi-scan absorption corrections if μr > 1.
- Modeling : For ambiguous electron density (e.g., benzyl group), test alternate conformers with SHELXL’s PART instruction and compare occupancy-refined models via Hamilton tests.
- Validation : Cross-reference with PLATON’s ADDSYM to detect missed symmetry operations.
Q. Q8. What statistical methods are appropriate for analyzing variability in synthetic yield across multiple batches?
Methodological Answer:
- Design of Experiments (DoE) : Use a factorial design (e.g., 2³) to test catalyst loading, temperature, and solvent effects.
- Multivariate regression : Identify critical factors via partial least squares (PLS) analysis.
- Outlier detection : Apply Grubbs’ test to exclude anomalous runs; report confidence intervals for yield ranges.
Specialized Applications
Q. Q9. How can researchers leverage this compound’s thiophene core for supramolecular chemistry studies?
Methodological Answer:
Q. Q10. What strategies enable the study of chirality effects in derivatives of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
